molecular formula C8H5ClN2O2 B170554 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 138642-97-4

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B170554
CAS No.: 138642-97-4
M. Wt: 196.59 g/mol
InChI Key: LXRDUEDQFSBROM-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

When handling 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Commercially available compounds that can be directly used as fluorescent probes will greatly promote the development of fluorescent imaging . Based on previous work related to nitrogen bridgehead heterocycles, 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid, a commercially available compound, was selected as a pH probe and its imaging in Saccharomyces cerevisiae was realized .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and other applications .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-10-3-6(8(12)13)11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRDUEDQFSBROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235545
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138642-97-4
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138642-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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